

# NP213: A Comparative Safety Analysis for Topical Onychomycosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety profile of NP213 (Novexatin®), a novel peptide-based topical treatment for onychomycosis, against other established topical antifungal agents. The information presented is intended to inform research, clinical development, and decision-making within the pharmaceutical and dermatological fields.

#### **Introduction to NP213**

NP213 is a first-in-class, synthetic, cyclic antimicrobial peptide designed specifically for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2] Developed by NovaBiotics, this water-soluble peptide has a unique mechanism of action, targeting and disrupting the fungal plasma membrane, leading to rapid fungicidal activity.[1] A key differentiator of NP213 is its ability to penetrate the nail plate without the need for chemical enhancers.[3] Clinical trials to date have focused on its efficacy and safety, particularly its local and systemic tolerability.

## **Comparative Safety Profile**

The safety of a topical antifungal is paramount, given the long treatment durations often required for onychomycosis. A favorable safety profile, particularly the absence of systemic side effects and low incidence of local site reactions, is a critical attribute.

### **Systemic Safety**

#### Validation & Comparative





A significant advantage of topical therapies over oral antifungals is the minimization of systemic exposure and associated adverse events.

NP213: Across multiple clinical studies, including Phase I and Phase IIa trials, there has been no evidence of systemic absorption of NP213 following topical application.[1][2][4] Pharmacokinetic analyses have shown that plasma concentrations of NP213 remain below the lower limit of quantification, even with application to all twenty nails daily for 28 days.[1][4] Consequently, no systemic adverse events have been linked to NP213.

Competitor Topical Agents (Ciclopirox, Amorolfine, Efinaconazole, Tavaborole): These agents also exhibit low systemic absorption. While generally considered safe from a systemic perspective, their product labels and clinical trial data do not raise significant concerns about systemic toxicity when used topically as directed.

### **Local Tolerability**

Local adverse events at the site of application are the most common side effects associated with topical onychomycosis treatments.

NP213: Clinical trial data indicate a very high degree of local tolerability for NP213.[1][5]

- In a Phase I study, no adverse events or irritation were observed.[1]
- An early Phase IIa study (EudraCT No. 2008-001496-29) reported seven possibly related adverse events. Five of these were mild, transient erythema (redness) at the application site, which occurred in both the NP213 (three cases) and placebo (two cases) groups, suggesting it was not a drug-specific effect. One case of moderate headache was also reported.[1]
- A subsequent Phase IIa study (NCT02343627), which used a formulation without urea, reported only one possibly related adverse event: untreated abdominal pain.[1]
- A maximal exposure study found no instances of application site reactions, including irritation or sensitization.[4]

Competitor Topical Agents: The approved topical treatments for onychomycosis are associated with a range of local adverse events, primarily application site reactions. The table below summarizes the reported incidence of common local adverse events from clinical trials.



## **Data Presentation: Comparative Local Adverse**

**Events** 

| Adverse<br>Event                    | NP213                                                                  | Ciclopirox<br>8%                                   | Efinaconaz<br>ole 10%                                       | Tavaborole<br>5%                      | Amorolfine 5%                         |
|-------------------------------------|------------------------------------------------------------------------|----------------------------------------------------|-------------------------------------------------------------|---------------------------------------|---------------------------------------|
| Application Site Erythema/Re dness  | 3 cases (vs. 2<br>in placebo) in<br>one study;<br>none in<br>others[1] | ~5% (vs.<br>~1% in<br>vehicle)                     | Incidence not<br>significantly<br>different from<br>vehicle | ≥1%                                   | Mild and<br>transient                 |
| Application Site Pruritus/Itchin g  | Not reported<br>as a notable<br>event                                  | Incidence not significantly different from vehicle | Incidence not<br>significantly<br>different from<br>vehicle | ≥1%                                   | Mild and<br>transient                 |
| Application Site Dermatitis         | Not reported<br>as a notable<br>event                                  | Incidence not significantly different from vehicle | ~2.2% (vs.<br>0.2% in<br>vehicle)                           | ≥1%                                   | Not reported<br>as a notable<br>event |
| Application Site Vesicles/Blist ers | Not reported<br>as a notable<br>event                                  | Incidence not significantly different from vehicle | ~1.6% (vs.<br>0% in<br>vehicle)                             | Not reported<br>as a notable<br>event | Not reported<br>as a notable<br>event |
| Ingrown<br>Toenail                  | Not reported<br>as a notable<br>event                                  | Incidence not significantly different from vehicle | ~2.3% (vs.<br>0.7% in<br>vehicle)                           | ≥1%                                   | Not reported<br>as a notable<br>event |
| Application Site Pain/Burning       | Not reported<br>as a notable<br>event                                  | Incidence not significantly different from vehicle | ~1.1% (vs.<br>0.2% in<br>vehicle)                           | Not reported<br>as a notable<br>event | Mild and<br>transient                 |

Note: Data for competitor products are compiled from publicly available clinical trial information and product labels. Direct comparison between trials can be challenging due to differences in



study design and patient populations.

#### **Experimental Protocols**

The safety and tolerability of NP213 and competitor drugs were primarily assessed in randomized, double-blind, vehicle-controlled clinical trials.

#### **General Safety Assessment Protocol**

- Study Design: Typically Phase II or III, multicenter, randomized, double-blind, and vehiclecontrolled.
- Patient Population: Adults with mild to moderate distal subunqual onychomycosis.
- Treatment Duration: Varied, with NP213 trials involving shorter 28-day or 60-day daily applications, while competitor trials often last for 48 weeks.[1][2]
- · Safety Monitoring:
  - Recording of all treatment-emergent adverse events (TEAEs), including their severity, duration, and relationship to the study drug.
  - Local tolerability assessments at the application site, often involving grading of erythema,
     edema, scaling, and other signs of irritation.
  - Monitoring of vital signs and clinical laboratory parameters (hematology, chemistry, urinalysis).
  - Pharmacokinetic blood sampling to assess systemic exposure.

#### **Specific NP213 Safety Studies**

- Phase I (EudraCT No. 2008-001496-29): Assessed safety and systemic exposure after a single topical application in 8 participants. No adverse events were observed.[1]
- Phase IIa (EudraCT No. 2008-001496-29): A 28-day study in 48 participants. Assessed local and systemic safety.[1]



- Phase IIa (NCT02343627): A 60-day study in 47 participants with a urea-free formulation to confirm the excellent tolerability profile.[1]
- Maximal Exposure Study: Assessed systemic absorption after application to all fingernails and toenails for 28 days. Confirmed no detectable systemic levels of NP213.[4]

# Mandatory Visualization NP213 Mechanism of Action

The diagram below illustrates the proposed mechanism of action of NP213, a cationic peptide, on the fungal cell membrane.



Click to download full resolution via product page

NP213's interaction with the fungal cell membrane leading to lysis.

#### **Clinical Trial Safety Assessment Workflow**

The following diagram outlines a typical workflow for assessing the safety of a topical onychomycosis treatment in a clinical trial setting.





Click to download full resolution via product page

A generalized workflow for safety assessment in onychomycosis clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PMC [pmc.ncbi.nlm.nih.gov]
- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. novabiotics.co.uk [novabiotics.co.uk]
- To cite this document: BenchChem. [NP213: A Comparative Safety Analysis for Topical Onychomycosis Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8107579#comparative-analysis-of-np213-s-safety-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com